Cas no 181869-03-4 ((2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide)
![(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide structure](https://www.kuujia.com/scimg/cas/181869-03-4x500.png)
181869-03-4 structure
Product name:(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide
(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide Chemical and Physical Properties
Names and Identifiers
-
- (2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide
- Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-methoxy-4-phenoxy-alpha-(phenylmethyl)-, (1S-(1a(aS*,gR*),2a))-
- 181869-03-4
- Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-.gamma.-hydroxy-2-methoxy-4-phenoxy-.alpha.-(phenylmethyl)-, [1S-[1a(aS*,gR*),2a]]-
- (2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxyindan-1-yl]-5-(2-methoxy-4-phenoxy-phenyl)pentanamide
- DTXSID60939488
- 2-Benzyl-4-hydroxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-(2-methoxy-4-phenoxyphenyl)pentanimidic acid
-
- Inchi: InChI=1S/C34H35NO5/c1-39-32-22-29(40-28-13-6-3-7-14-28)17-16-25(32)19-27(36)20-26(18-23-10-4-2-5-11-23)34(38)35-33-30-15-9-8-12-24(30)21-31(33)37/h2-17,22,26-27,31,33,36-37H,18-21H2,1H3,(H,35,38)/t26-,27-,31-,33?/m1/s1
- InChI Key: DZZREZWCXMMECK-SZRBNQSRSA-N
- SMILES: COC1=C(C=CC(=C1)OC2=CC=CC=C2)CC(CC(CC3=CC=CC=C3)C(=O)NC4C(CC5=CC=CC=C45)O)O
Computed Properties
- Exact Mass: 537.25165
- Monoisotopic Mass: 537.25152322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 40
- Rotatable Bond Count: 11
- Complexity: 765
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 88Ų
Experimental Properties
- PSA: 88.02
(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide Related Literature
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
181869-03-4 ((2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide) Related Products
- 2228586-75-0(1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile)
- 946337-93-5(N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-4-(propan-2-ylsulfanyl)benzamide)
- 2241140-08-7(8-IMINO-1,4-DIOXA-8LAMBDA6-THIASPIRO[4.5]DECAN-8-ONE HYDROCHLORIDE)
- 1782396-04-6(7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole)
- 1022404-13-2(4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone)
- 1285595-56-3(4-(5-methyl-2-nitrophenoxy)piperidine)
- 2034481-74-6(1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea)
- 2394900-16-2(3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride)
- 75762-59-3(3-Bromo-3'-chlorobenzophenone)
- 858671-91-7(tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate)
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
